2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 1021251-90-0
VCID: VC11952726
InChI: InChI=1S/C16H13ClN4O3S3/c17-12-6-7-14(26-12)27(23,24)11-8-19-16(21-15(11)18)25-9-13(22)20-10-4-2-1-3-5-10/h1-8H,9H2,(H,20,22)(H2,18,19,21)
SMILES: C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl
Molecular Formula: C16H13ClN4O3S3
Molecular Weight: 441.0 g/mol

2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide

CAS No.: 1021251-90-0

Cat. No.: VC11952726

Molecular Formula: C16H13ClN4O3S3

Molecular Weight: 441.0 g/mol

* For research use only. Not for human or veterinary use.

2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide - 1021251-90-0

Specification

CAS No. 1021251-90-0
Molecular Formula C16H13ClN4O3S3
Molecular Weight 441.0 g/mol
IUPAC Name 2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-phenylacetamide
Standard InChI InChI=1S/C16H13ClN4O3S3/c17-12-6-7-14(26-12)27(23,24)11-8-19-16(21-15(11)18)25-9-13(22)20-10-4-2-1-3-5-10/h1-8H,9H2,(H,20,22)(H2,18,19,21)
Standard InChI Key KZWPSQSHGACTFG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl
Canonical SMILES C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl

Introduction

The compound 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a complex organic molecule featuring a pyrimidine core, a thiophene moiety, and an acetamide group. This compound is of interest in various scientific fields due to its potential biological activities and chemical properties.

Synthesis and Preparation

The synthesis of 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide typically involves the reaction of appropriate precursors, such as pyrimidine derivatives and thiophene-based sulfonyl chlorides, with phenylacetamide or its equivalents. The specific conditions and reagents may vary depending on the desired yield and purity.

Biological Activities

While specific data on the biological activities of 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is limited, compounds with similar structures often exhibit potential as antimicrobial agents, anticancer drugs, or modulators of various biological pathways.

Research Findings

Property/ActivityDescription
Chemical StabilityGenerally stable under standard conditions, but may require careful handling due to the presence of sulfonyl and sulfanyl groups.
Biological PotentialPotential applications in antimicrobial and anticancer research due to the presence of pyrimidine and thiophene moieties.
Synthetic ChallengesRequires careful selection of reagents and conditions to ensure high yield and purity.

Applications in Industry and Medicine

The compound's potential applications in medicine and industry are largely speculative at this stage, but its structural features suggest it could be used as a building block for more complex molecules with therapeutic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator